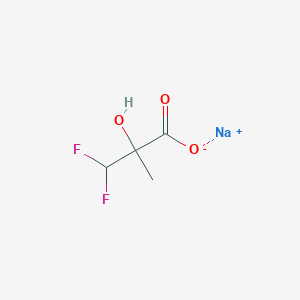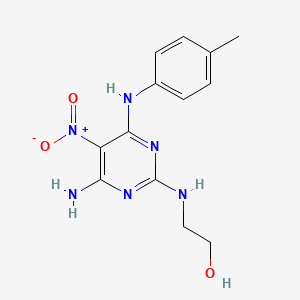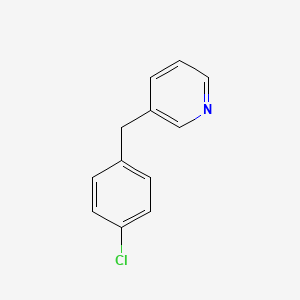![molecular formula C22H22N6 B2494157 (2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine CAS No. 946290-47-7](/img/structure/B2494157.png)
(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research on complex organic compounds, including those with pteridinyl and phenyl groups, is crucial for advancing various fields such as pharmaceuticals, materials science, and chemical synthesis. These compounds are often studied for their unique chemical properties and potential applications in drug development and materials engineering.
Synthesis Analysis
The synthesis of complex organic molecules like "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrates the cyclization process, a common technique in synthesizing heterocyclic compounds (Repich et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. For instance, the crystal structure of similar compounds has been studied to understand the molecular interactions and stability provided by N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can include substitutions, additions, and cyclizations. The reactivity of these compounds is often influenced by their functional groups, such as amino and phenyl groups, which can undergo various chemical transformations. For example, reactions of pteridines and pyrimidines with amino acids demonstrate the versatility of these compounds in chemical synthesis (Sugimoto et al., 1979).
Scientific Research Applications
Pteridine Chemistry and Reactivity
Pteridines and their derivatives, such as the compound , are pivotal in various chemical transformations and have been extensively studied for their reactivity and potential applications. For instance, Albert and Mizuno (1973) explored the self-condensation of methylpteridines and their reactions with nucleophiles, shedding light on the complex chemistry of pteridine compounds. This foundational work highlights the versatility of pteridine derivatives in synthetic chemistry, potentially extending to the synthesis of novel compounds like "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" for various applications, including medicinal chemistry and materials science (Albert & Mizuno, 1973).
Applications in Fluorescence and Sensing
Derivatives of pteridines and related compounds have found extensive use in fluorescence and sensing applications. For example, Yang, Chiou, and Liau (2002) demonstrated the fluorescence enhancement of trans-4-aminostilbene derivatives through N-phenyl substitutions, illustrating an "amino conjugation effect." This effect leads to a red shift in absorption and fluorescence spectra, indicating potential applications in developing fluorescent probes or sensors based on similar structural frameworks (Yang, Chiou, & Liau, 2002).
Catalysis and Polymerization
Compounds with structural similarities to "this compound" have been utilized in catalysis and the synthesis of polymers. For instance, aromatic amine ligands paired with copper(I) chloride have been used as highly effective catalyst systems for polymerizing 2,6-dimethylphenol, indicating the potential of related compounds in catalysis and materials synthesis (Kisoo Kim et al., 2018).
Corrosion Inhibition
Thiazoles and related organic compounds have shown promising results as corrosion inhibitors, which could extend to pteridine derivatives for protecting metals in aggressive environments. Farahati et al. (2019) synthesized thiazole derivatives that exhibited high efficiency in inhibiting copper corrosion, suggesting that similar strategies could be applied to pteridine derivatives for corrosion protection applications (Farahati et al., 2019).
properties
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-15-8-9-16(2)18(14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDVSUULOYIFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)

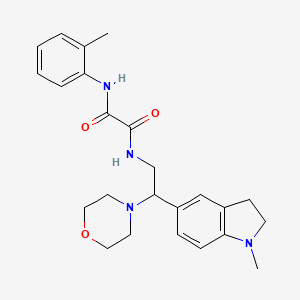
![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)
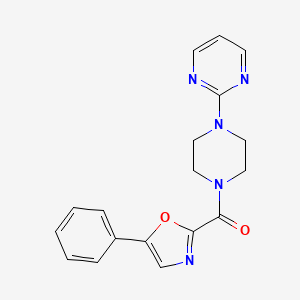
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
